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molecular formula C6H8N2O B137587 1-(Prop-2-yn-1-yl)imidazolidin-2-one CAS No. 131423-07-9

1-(Prop-2-yn-1-yl)imidazolidin-2-one

Cat. No. B137587
M. Wt: 124.14 g/mol
InChI Key: CJTPKXKFJLIBBK-UHFFFAOYSA-N
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Patent
US05157124

Procedure details

Chloroethyl isocyanate (12.2 g, 0.11 mol) was added at 0° C. to a stirred solution of propargylamine (6.6 g, 0.12 mol) in THF (200 mL). The solution was allowed to warm to room temperature and sodium hydride (5.5 g of 50% in oil, washed with ether to remove the oil) was added. The reaction was quenched with acetic acid (6.0 mL), the THF was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The ethyl acetate was evaporated and the residual solid was crystallized from ethyl acetate; Skellysolve B to give 11.1 g of 1-(2-propynyl)-2-imidazolidinone, m.p. 110°-115° C.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][N:4]=[C:5]=[O:6].[CH2:7]([NH2:10])[C:8]#[CH:9]>C1COCC1>[CH2:7]([N:10]1[CH2:2][CH2:3][NH:4][C:5]1=[O:6])[C:8]#[CH:9]

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
ClCCN=C=O
Name
Quantity
6.6 g
Type
reactant
Smiles
C(C#C)N
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
sodium hydride (5.5 g of 50% in oil, washed with ether
CUSTOM
Type
CUSTOM
Details
to remove the oil)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with acetic acid (6.0 mL)
CUSTOM
Type
CUSTOM
Details
the THF was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was evaporated
CUSTOM
Type
CUSTOM
Details
the residual solid was crystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C#C)N1C(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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